molecular formula C19H26N2O4 B3233780 {4-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid CAS No. 1353954-35-4

{4-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B3233780
CAS No.: 1353954-35-4
M. Wt: 346.4 g/mol
InChI Key: HLKXMSJXXLHDNP-UHFFFAOYSA-N
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Description

This compound is a piperidine-based acetic acid derivative featuring a benzyloxycarbonyl-protected cyclopropylamino-methyl substituent at the 4-position of the piperidine ring. Its molecular weight is approximately 288.39 g/mol (calculated from ).

Properties

IUPAC Name

2-[4-[[cyclopropyl(phenylmethoxycarbonyl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c22-18(23)13-20-10-8-15(9-11-20)12-21(17-6-7-17)19(24)25-14-16-4-2-1-3-5-16/h1-5,15,17H,6-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKXMSJXXLHDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(CC2)CC(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135930
Record name 1-Piperidineacetic acid, 4-[[cyclopropyl[(phenylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353954-35-4
Record name 1-Piperidineacetic acid, 4-[[cyclopropyl[(phenylmethoxy)carbonyl]amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353954-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, 4-[[cyclopropyl[(phenylmethoxy)carbonyl]amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound {4-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. It features a piperidine ring, a cyclopropyl group, and a benzyloxycarbonyl moiety, suggesting promising applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₁₉H₂₆N₂O₄
  • CAS Number : 1353954-35-4

The unique structural components of this compound indicate its potential to interact with various biological pathways, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against several bacterial and fungal strains. For instance, structural analogs have shown efficacy in inhibiting the growth of pathogens, which suggests potential applications in treating infections.

Anticancer Activity

Research into similar compounds has highlighted their anticancer properties . Investigations have focused on their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Neuroactive Effects

The piperidine structure is often associated with neuroactive compounds. This suggests that This compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Ongoing research aims to elucidate how modifications to its structure can enhance efficacy against specific targets.

Inhibition Studies

Recent studies have focused on the inhibition of specific enzymes related to neurological functions. For example, compounds similar to This compound have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are important in neurodegenerative conditions such as Alzheimer's disease.

CompoundTarget EnzymeIC50 Value (µM)
Compound AAChE0.22
Compound BBChE0.42
Compound CBACE-10.23

These findings suggest that further exploration into the enzyme inhibition capabilities of This compound could reveal significant therapeutic applications.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies reveal stable binding interactions within active sites, which are critical for understanding its mechanism of action.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituent Variations Molecular Weight (g/mol) Key Features
[4-(Benzyloxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Isopropyl instead of cyclopropyl ~348 (estimated) Larger alkyl group increases lipophilicity; potential differences in receptor binding due to steric bulk .
[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Lacks Cbz group; benzyl directly attached to cyclopropylamine 288.39 Absence of Cbz reduces steric hindrance; may exhibit higher metabolic susceptibility .
2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid Ethoxycarbonyl instead of Cbz-cyclopropylamino-methyl 215.25 Simplified structure with lower molecular weight; lacks aromatic and cyclopropane components, likely altering solubility and bioactivity .
2-{2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine Pyrrolidine core; ethyl instead of cyclopropyl Not specified Smaller heterocycle (5-membered vs. 6-membered piperidine) may influence conformational flexibility and target selectivity .

Physicochemical and Functional Differences

  • Metabolic Stability : The Cbz group may slow enzymatic degradation compared to unprotected amines (e.g., benzyl-cyclopropyl analog) but could be cleaved in vivo to release active amines .
  • Synthetic Utility : Cyclopropane-containing compounds (e.g., target compound) are often intermediates in drug discovery due to their ability to mimic peptide bonds or stabilize bioactive conformations .

Q & A

Q. Q1. What are the key synthetic routes for preparing {4-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via coupling reactions involving piperidine derivatives and benzyloxycarbonyl-protected cyclopropylamine intermediates. For example, THF is commonly used as a solvent, with LiOH-mediated hydrolysis for deprotection (). Optimization involves controlling stoichiometry (e.g., 1.0 equiv of anhydrides) and reaction time (e.g., 18 hours for complete conversion). Purification via silica gel chromatography (PE/EA gradients) or preparative HPLC is critical to isolate high-purity products .

Q. Q2. How is structural confirmation achieved for this compound, and what analytical techniques are essential?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and Mass Spectrometry (MS) are primary tools. For instance, 1H NMR in CDCl3 resolves signals for the benzyloxycarbonyl group (δ 7.2–7.3 ppm) and piperidine protons (δ 3.1–3.3 ppm). MS data (e.g., [M+H]+ = 390.2) confirm molecular weight . High-resolution MS or X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Synthesis & Mechanistic Insights

Q. Q3. How can researchers address low yields in the final coupling step of this compound?

  • Answer : Low yields often arise from incomplete activation of carboxyl groups or steric hindrance. Using coupling agents like HATU or EDCI with catalytic DMAP improves efficiency. For cyclopropane integration, Pd-catalyzed cross-coupling (e.g., with cyclopropane boronic acid) under inert atmospheres enhances regioselectivity (). Monitoring reaction progress via TLC or LC-MS is advised .

Q. Q4. What strategies reconcile contradictions in spectral data for structurally similar analogs?

  • Answer : Discrepancies in NMR peaks (e.g., piperidine ring protons) may arise from conformational flexibility or solvent effects. Computational tools (DFT calculations) or variable-temperature NMR can clarify dynamic behaviors. Comparing synthetic intermediates (e.g., methyl ester vs. free acid forms) also isolates spectral contributions .

Biological Evaluation & Assay Design

Q. Q5. What biological targets are plausible for this compound, and how can researchers design assays to validate activity?

  • Answer : The compound’s piperidine and benzyloxycarbonyl motifs suggest potential as a lysine-specific demethylase 1 (LSD1) inhibitor or neurotensin receptor agonist (). Assays include:
    • In vitro : Competitive binding assays with radiolabeled ligands (e.g., 3H-LSD1).
    • Cell-based : Luciferase reporters for epigenetic modulation or calcium flux assays for receptor activation .

Q. Q6. How should researchers interpret conflicting IC50 values in enzyme inhibition studies?

  • Answer : Variability may stem from assay conditions (pH, cofactors) or compound solubility. Normalize data using positive controls (e.g., tranylcypromine for LSD1). Dose-response curves (3–5 replicates) and orthogonal assays (e.g., SPR for binding kinetics) validate specificity .

Safety & Handling in Research Settings

Q. Q7. What safety protocols are critical when handling this compound in aqueous or acidic conditions?

  • Answer : The compound may release toxic fumes (e.g., benzyl chloride derivatives) under strong acids. Use fume hoods, nitrile gloves, and sealed reaction systems. Immediate decontamination with 5% acetic acid neutralizes spills (). Store at –20°C in amber vials to prevent degradation .

Data Analysis & Reporting

Q. Q8. How can researchers statistically validate purity claims (e.g., >95%) for this compound?

  • Answer : Combine chromatographic (HPLC/UV at 254 nm) and spectroscopic (NMR integration) methods. For HPLC, calculate area-under-the-curve (AUC) with three independent runs. For NMR, impurity peaks should account for <5% of total integration .

Q. Q9. What reporting standards are essential for publishing synthetic and pharmacological data?

  • Answer : Adhere to the ARRIVE guidelines for experimental reproducibility. Include:
    • Synthetic details (reagent grades, purification Rf values).
    • Biological data (IC50 with 95% confidence intervals, n ≥ 3).
    • Raw spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Reactant of Route 2
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{4-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

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